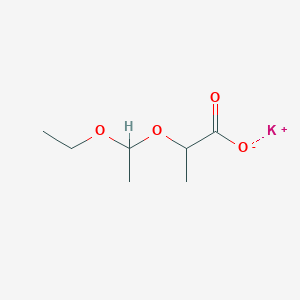
Potassium 2-(1'-ethoxy)ethoxypropionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium 2-(1'-ethoxy)ethoxypropionate, also known as KEPEP, is a potassium salt of propionic acid. It is a white crystalline solid, soluble in water and ethanol. KEPEP is widely used in various scientific research applications, including as a solvent, reagent, and catalyst.
Mécanisme D'action
The mechanism of action of Potassium 2-(1'-ethoxy)ethoxypropionate is not fully understood. However, it is believed that Potassium 2-(1'-ethoxy)ethoxypropionate acts as a nucleophile in organic reactions, such as esterification and transesterification reactions. Potassium 2-(1'-ethoxy)ethoxypropionate can also act as a Lewis acid catalyst in various reactions, such as aldol condensation and Michael addition reactions.
Effets Biochimiques Et Physiologiques
There is limited information on the biochemical and physiological effects of Potassium 2-(1'-ethoxy)ethoxypropionate. However, studies have shown that Potassium 2-(1'-ethoxy)ethoxypropionate is non-toxic and has low acute toxicity. Potassium 2-(1'-ethoxy)ethoxypropionate is also not mutagenic or carcinogenic.
Avantages Et Limitations Des Expériences En Laboratoire
Potassium 2-(1'-ethoxy)ethoxypropionate has several advantages for lab experiments. It is a stable and non-volatile compound, making it easy to handle and store. Potassium 2-(1'-ethoxy)ethoxypropionate is also a relatively inexpensive reagent, making it accessible for various research applications. However, Potassium 2-(1'-ethoxy)ethoxypropionate has some limitations in lab experiments. It has limited solubility in some organic solvents, which can limit its use in certain reactions. Additionally, Potassium 2-(1'-ethoxy)ethoxypropionate can decompose at high temperatures, which can affect its reactivity in some reactions.
Orientations Futures
There are several future directions for research on Potassium 2-(1'-ethoxy)ethoxypropionate. One potential area of research is the development of new synthesis methods for Potassium 2-(1'-ethoxy)ethoxypropionate that improve its purity and yield. Additionally, there is a need for more studies on the mechanism of action of Potassium 2-(1'-ethoxy)ethoxypropionate in various reactions. Further research is also needed to explore the potential applications of Potassium 2-(1'-ethoxy)ethoxypropionate in various fields, such as pharmaceuticals, agrochemicals, and polymers.
Conclusion
In conclusion, Potassium 2-(1'-ethoxy)ethoxypropionate is a potassium salt of propionic acid that is widely used in various scientific research applications. It is synthesized through a simple reaction between potassium hydroxide and 2-(1'-ethoxy)ethoxypropionic acid. Potassium 2-(1'-ethoxy)ethoxypropionate is a stable and non-toxic compound that has several advantages for lab experiments. However, it also has some limitations, such as limited solubility in some organic solvents and decomposition at high temperatures. Further research is needed to explore the potential applications of Potassium 2-(1'-ethoxy)ethoxypropionate in various fields and to develop new synthesis methods that improve its purity and yield.
Applications De Recherche Scientifique
Potassium 2-(1'-ethoxy)ethoxypropionate is widely used in various scientific research applications. It is commonly used as a solvent for organic reactions, such as esterification and transesterification reactions. Potassium 2-(1'-ethoxy)ethoxypropionate is also used as a reagent in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers. Additionally, Potassium 2-(1'-ethoxy)ethoxypropionate is used as a catalyst in various reactions, such as aldol condensation and Michael addition reactions.
Propriétés
Numéro CAS |
100743-68-8 |
|---|---|
Nom du produit |
Potassium 2-(1'-ethoxy)ethoxypropionate |
Formule moléculaire |
C7H13KO4 |
Poids moléculaire |
200.27 g/mol |
Nom IUPAC |
potassium;2-(1-ethoxyethoxy)propanoate |
InChI |
InChI=1S/C7H14O4.K/c1-4-10-6(3)11-5(2)7(8)9;/h5-6H,4H2,1-3H3,(H,8,9);/q;+1/p-1 |
Clé InChI |
BCRJMPAOSQNFJU-UHFFFAOYSA-M |
SMILES isomérique |
CCOCCOC(C)C(=O)[O-].[K+] |
SMILES |
CCOC(C)OC(C)C(=O)[O-].[K+] |
SMILES canonique |
CCOC(C)OC(C)C(=O)[O-].[K+] |
Description physique |
deliquesent powder with no odou |
Solubilité |
freely soluble in water, solvents, oils slightly soluble (in ethanol) |
Synonymes |
POTASSIUM 2-(2-ETHOXYETHOXY)PROPANOATE |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



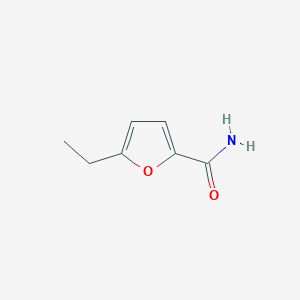
![9-Hexyl-8-hydroxy-1,3-dimethyl-7-propylpurino[7,8-a]pyrimidine-2,4,6-trione](/img/structure/B12347.png)
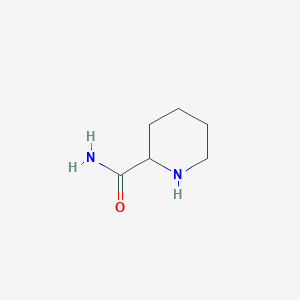


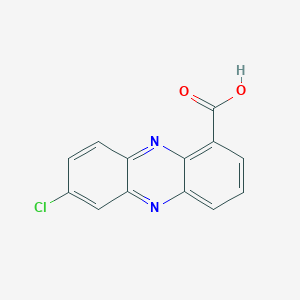




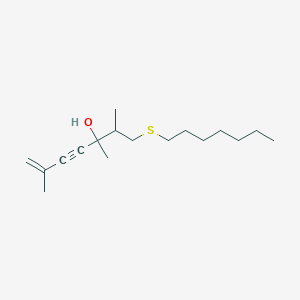
![2,6-Dichloro-4-[(Dimethylamino)Methyl]Phenol Hydrochloride](/img/structure/B12379.png)